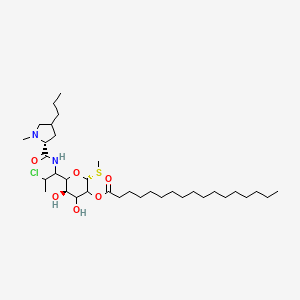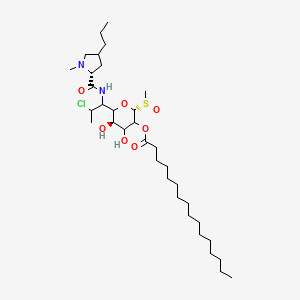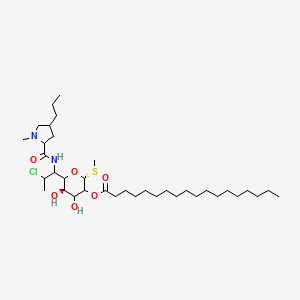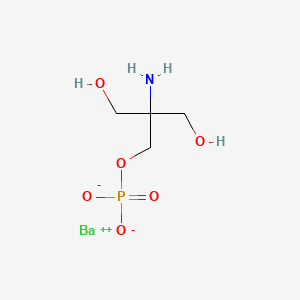
2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt
Overview
Description
2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt is a chemical compound with the molecular formula C4H10BaNO6P. This compound is a derivative of fosfomycin, an antibiotic that exhibits a broad spectrum of antibacterial activity .
Mechanism of Action
Target of Action
Fosfomycin EP Impurity C, also known as Barium 2-amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate, primarily targets the enzyme MurA in both Gram-positive and Gram-negative bacteria . MurA plays a crucial role in the initial step of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation .
Mode of Action
The compound effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme MurA . This inhibition disrupts the formation of the bacterial cell wall, leading to bacterial death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the enzyme MurA, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption in the pathway leads to the inability of bacteria to maintain their structural integrity, resulting in their death .
Pharmacokinetics
Fosfomycin, the parent compound, is known for its low toxicity, broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability
Result of Action
The result of the compound’s action is the effective killing of both Gram-positive and Gram-negative bacteria . By inhibiting the enzyme MurA, the compound disrupts the peptidoglycan biosynthesis pathway, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
It is known that Fosfomycin, the parent compound, inhibits the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .
Cellular Effects
Fosfomycin has been shown to have a broad spectrum of activity against a wide range of bacteria, including multidrug-resistant Gram-negative bacteria .
Molecular Mechanism
Fosfomycin, the parent compound, is known to irreversibly inhibit an early stage in cell wall synthesis by blocking the enzyme MurA .
Metabolic Pathways
Fosfomycin, the parent compound, is known to inhibit the initial step in peptidoglycan biosynthesis .
Preparation Methods
2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt can be synthesized by reacting 2-amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate with a barium salt . The reaction conditions typically involve mild heating and ultrasonic treatment to ensure complete dissolution and reaction . Industrial production methods may vary, but they generally follow similar principles of combining the precursor phosphate compound with a barium salt under controlled conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of the phosphate group.
Reduction: Reduction reactions can alter the amino and hydroxyl groups.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl Phosphate Barium Salt include:
Fosfomycin: The parent compound, known for its broad-spectrum antibacterial activity.
Trometamol Phosphoric Acid Barium Salt: Another derivative used in similar applications.
2-Amino-2-(hydroxymethyl)-1,3-propanediol Phosphate Barium Salt: A structurally related compound with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] phosphate;barium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO6P.Ba/c5-4(1-6,2-7)3-11-12(8,9)10;/h6-7H,1-3,5H2,(H2,8,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUHTRENKNMLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(COP(=O)([O-])[O-])N)O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BaNO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


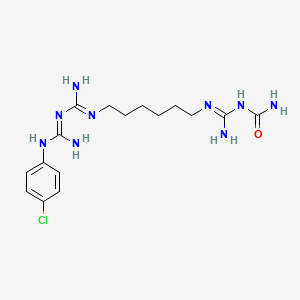
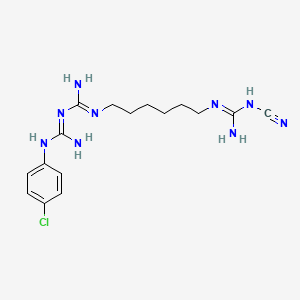
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
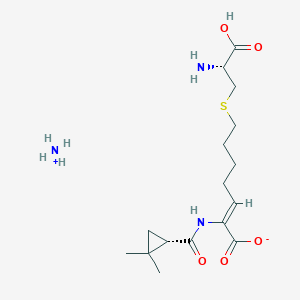

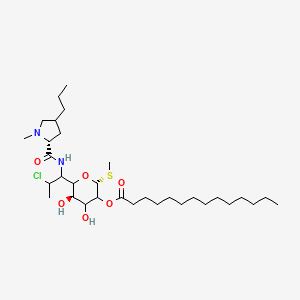
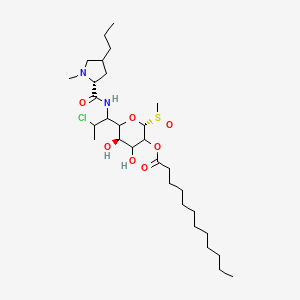
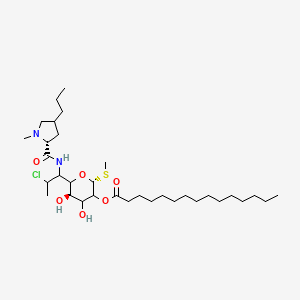
![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)
